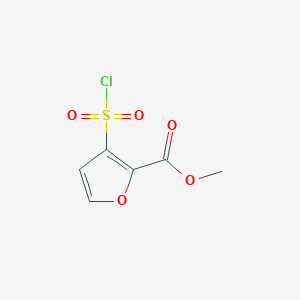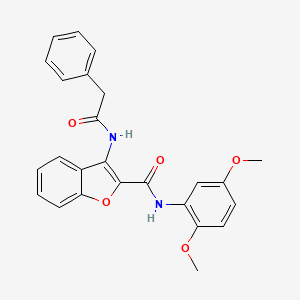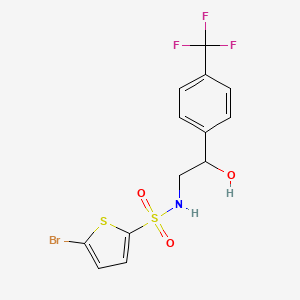![molecular formula C16H16N2O2S B2449427 1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-45-1](/img/structure/B2449427.png)
1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Descripción general
Descripción
1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as 4-methylsulfanylphenylacrylamide or 4-MSPAM, is a novel and highly versatile organic compound with a wide range of potential applications in the scientific and medical fields. It is a member of the acrylamide family of compounds, which have been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. 4-MSPAM is a relatively new compound, and its synthesis and applications are still being explored.
Aplicaciones Científicas De Investigación
Synthesis of Thiazolopyridines
Thiazolopyridines are a class of compounds that have garnered interest due to their pharmacological activities. The compound can serve as a precursor in the synthesis of new thiazolo[3,2-a]pyridines, which are being studied for their antimicrobial, apoptotic, and antitumor activities .
Antimicrobial Activity
Some derivatives of thiazolopyridines, which can be synthesized from the compound, have shown promising antimicrobial properties. This makes it a valuable candidate for the development of new antimicrobial agents .
Apoptotic Activity
Research has indicated that thiazolopyridines exhibit apoptotic activity, which is the process of programmed cell death crucial in cancer treatment. The compound’s role in the synthesis of these derivatives could lead to advancements in cancer therapies .
Antitumor Activity
The compound’s derivatives have been studied for their antitumor properties. This research could contribute to the discovery of new antitumor agents and enhance the understanding of tumor biology .
Inhibition of DNA Gyrase
DNA gyrase is an essential enzyme for DNA replication in bacteria, and its inhibition can lead to antibacterial drugs. Thiazolopyridines derived from the compound have been identified as potential DNA gyrase inhibitors .
SARS-CoV-2 Glycoprotein Inhibition
With the ongoing research into COVID-19, some thiazolopyridines have been found to inhibit the SARS-CoV-2 glycoprotein, suggesting a potential application in treating or preventing coronavirus infections .
Functional Organic Materials
Beyond pharmacological applications, the compound is also of interest in the field of materials science. Its derivatives can be used to create functional organic materials with various industrial applications .
Metabolic Pathways of Opioids
The compound’s structural similarity to fentanyl analogs means it could be used to study the metabolic pathways of new synthetic opioids, which is crucial for understanding their pharmacology and toxicology .
Each of these applications demonstrates the compound’s versatility and potential impact across different scientific disciplines. The ongoing research and development in these areas could lead to significant advancements in medicine and materials science.
Synthesis of Quinolone Derivatives
The compound can be utilized in the synthesis of quinolone derivatives, which are significant in medicinal chemistry. Quinolones are known for their therapeutic potential, including antibacterial, anticancer, and antiviral properties .
Nonlinear Optical Material Development
The structural analogs of the compound, such as N-allylthiourea, have been studied for their potential as third-order nonlinear optical materials. These materials are crucial for applications in telecommunications, such as frequency shifting, optical modulation, and signal processing .
Anti-Tubercular Agents
Derivatives of the compound have been explored for their potential as anti-tubercular agents. This application is particularly important in the fight against tuberculosis, a major global health issue .
Anti-Proliferative Agents
The compound’s derivatives have also been investigated for their anti-proliferative effects, which could be beneficial in the development of treatments for diseases characterized by abnormal cell growth .
Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells. Inhibitors of these enzymes, which can be synthesized from the compound, are valuable in cancer therapy .
Anti-Inflammatory Potential
Some derivatives of the compound have shown anti-inflammatory potential, which could lead to new treatments for inflammatory diseases .
Cannabinoid Receptor 2 Ligand
The compound has been identified as a potential ligand for Cannabinoid receptor 2, suggesting its use in the development of drugs targeting this receptor, which is involved in pain sensation, immune response, and other physiological processes .
Propiedades
IUPAC Name |
N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-12-6-8-13(21-2)9-7-12/h3-9,11H,1,10H2,2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBRPKNZTUVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320450 | |
| Record name | N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
CAS RN |
339027-45-1 | |
| Record name | N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2449344.png)
![5-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2449345.png)
![2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2449346.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2449348.png)

![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2449354.png)

![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)

![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2449359.png)

![3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2449363.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2449364.png)
